molecular formula C16H16ClNO4S2 B2852186 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine CAS No. 1448063-80-6

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine

Cat. No.: B2852186
CAS No.: 1448063-80-6
M. Wt: 385.88
InChI Key: LVLFMHUMRFHWNQ-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine is a synthetic azetidine derivative of interest in chemical and pharmaceutical research. The compound features a unique structure with dual sulfonyl groups, a common motif in the development of small molecule libraries for high-throughput screening . Compounds containing the azetidine ring, a four-membered nitrogen heterocycle, are valuable scaffolds in medicinal chemistry due to their desirable physicochemical properties and potential to improve the metabolic profile of drug candidates . The specific 4-chlorophenylsulfonyl and m-tolylsulfonyl substituents suggest potential application as a key intermediate or building block in organic synthesis, particularly in the exploration of protease inhibitors or receptor modulators where sulfonamides are prevalent . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's COA (Certificate of Analysis) for specific purity data.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S2/c1-12-3-2-4-15(9-12)24(21,22)18-10-16(11-18)23(19,20)14-7-5-13(17)6-8-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLFMHUMRFHWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Choice of Solvent: Selecting an appropriate solvent to facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.

    Purification Techniques: Using methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of sulfonyl groups or reduction of other functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Core Heterocycle and Substituents
  • Target Compound : Azetidine ring with dual sulfonyl groups (4-chlorophenyl and m-tolyl).
  • (2R,3S)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)spiro-[azetidine-2,3′-indoline]-2′,4-dione (cis-3b) ():

    • Core : Spiro-fused azetidine-indoline system.
    • Substituents : 4-Chlorophenyl and 4-methoxyphenyl groups.
    • Key Difference : The spiro architecture introduces conformational rigidity absent in the target compound. The 4-methoxyphenyl group (electron-donating) contrasts with the m-tolylsulfonyl (electron-withdrawing) in the target .
  • 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides ():

    • Core : 1,3,4-Oxadiazole ring.
    • Substituents : Sulfanyl acetamide and 2-methoxy-5-chlorophenyl groups.
    • Key Difference : The oxadiazole core provides aromaticity and planar geometry, differing from the strained azetidine. Sulfanyl (S–H) groups offer distinct reactivity compared to sulfonyl (SO₂) groups .
  • N-Nicotinoyl-1-ethyl-6-fluoro-quinolones (): Core: Quinoline ring with a piperazine substituent. Substituents: Nicotinoyl and fluorine groups.
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde ():

    • Core : Pyrazole ring.
    • Substituents : 3-Chlorophenylsulfanyl and trifluoromethyl groups.
    • Key Difference : The meta-chlorophenylsulfanyl group introduces steric and electronic effects distinct from the para-chlorophenylsulfonyl group in the target compound .
Electronic and Steric Effects
  • Analogs :
    • cis-3b : The 4-methoxyphenyl group donates electrons via resonance, countering the electron-withdrawing effects of the sulfonyl group.
    • Oxadiazole derivatives : Sulfanyl groups are less electron-withdrawing than sulfonyl groups, altering reactivity in enzyme inhibition .

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its therapeutic implications and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C16H16ClN2O4S2
  • Molecular Weight : 386.88 g/mol

The structure includes a sulfonyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with sulfonyl chlorides. The general reaction pathway can be summarized as:

  • Formation of Azetidine : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonation : The introduction of the sulfonyl groups is achieved by reacting the azetidine with 4-chlorobenzenesulfonyl chloride and m-toluenesulfonyl chloride under basic conditions.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, azetidinone derivatives have been noted for their antibacterial properties against various strains of bacteria, including resistant strains. In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties.

Anticancer Activity

A study highlighted the potential anticancer effects of azetidinone derivatives. Compounds featuring the azetidine scaffold have demonstrated antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at various phases, which could also apply to our compound of interest.

Cell Line IC50 (µM) Mechanism
MCF-715.2Apoptosis induction
HT-2920.5Cell cycle arrest

Enzyme Inhibition

The sulfonamide moiety in the compound is known for its ability to inhibit certain enzymes, such as carbonic anhydrase and various proteases. This inhibition can lead to anti-inflammatory effects and has therapeutic implications in treating conditions like glaucoma and edema.

Case Studies

  • Antibacterial Activity : A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Anticancer Efficacy : In a study involving human breast cancer cells, a related azetidinone derivative exhibited an IC50 value of 12 µM, indicating strong potential for further development as an anticancer agent.

Q & A

Q. What established synthetic routes are used to prepare 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine?

The synthesis typically involves multi-step organic reactions, starting with azetidine core formation followed by sequential sulfonylation. A plausible route includes:

  • Step 1 : Formation of the azetidine ring via cycloaddition or lactamization of ketone or alkyne precursors .
  • Step 2 : Sulfonylation of the azetidine nitrogen using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in acetonitrile) .
  • Step 3 : Introduction of the m-tolylsulfonyl group via a second sulfonylation step, ensuring regioselectivity by controlling reaction temperature (0–5°C) and stoichiometry .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by solvent selection (e.g., DCM/hexane mixtures) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonyl group positions and aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₆H₁₅ClNO₄S₂) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if suitable single crystals are obtained .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should include:

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates to measure IC₅₀ values .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given sulfonamides' affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

Key variables to optimize:

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the azetidine nitrogen .
  • Base Selection : Replace triethylamine with stronger bases (e.g., NaH) to deprotonate intermediates and accelerate reaction kinetics .
  • Temperature Control : Gradual warming (from 0°C to room temperature) to minimize side reactions like over-sulfonylation .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Q. How should researchers resolve contradictions in biological activity data across assays?

Contradictions may arise from assay-specific conditions. Mitigation strategies include:

  • Orthogonal Assays : Confirm enzyme inhibition results using both fluorescence-based and radiometric assays .
  • Purity Verification : Reanalyze compound purity via HPLC to rule out impurities (e.g., residual solvents) as confounding factors .
  • Cell Line Validation : Use isogenic cell lines or primary cells to control for genetic variability in cytotoxicity studies .

Q. What computational approaches predict this compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or carbonic anhydrase) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns trajectories to assess binding affinity and residence time .
  • QSAR Modeling : Develop quantitative structure-activity relationships using substituent electronic parameters (Hammett σ) to guide derivative design .

Q. How can derivatives of this compound be designed to improve pharmacological properties?

Strategies include:

  • Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or methoxy groups to enhance metabolic stability .
  • Prodrug Synthesis : Introduce ester or amide prodrug moieties to improve solubility and oral bioavailability .
  • SAR Studies : Systematically vary substituents on the m-tolylsulfonyl group and correlate changes with activity to identify critical pharmacophores .

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

While direct data are limited, extrapolate from analogous sulfonamides:

  • Photodegradation : Expose to UV light and analyze breakdown products via LC-MS to assess persistence .
  • Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .
  • Soil Adsorption Studies : Measure log KocK_{oc} values to predict mobility in terrestrial ecosystems .

Notes

  • Citations : Ensure all methodologies are validated using peer-reviewed protocols.
  • Safety : Handle sulfonyl chlorides and azetidine intermediates in a fume hood due to toxicity .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously to ensure reproducibility .

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